molecular formula C12H9BrN2 B12649316 6-bromo-1-methyl-9H-pyrido[3,4-b]indole CAS No. 18813-71-3

6-bromo-1-methyl-9H-pyrido[3,4-b]indole

Cat. No.: B12649316
CAS No.: 18813-71-3
M. Wt: 261.12 g/mol
InChI Key: MGPZBLVKGVLQIV-UHFFFAOYSA-N
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Description

6-Bromo-1-methyl-9H-pyrido[3,4-b]indole is a synthetically accessible brominated β-carboline alkaloid that serves as a key intermediate and scaffold in medicinal chemistry and anticancer drug discovery . This compound is part of the pyrido[3,4-b]indole family, which has demonstrated potent, broad-spectrum antiproliferative activity against some of the most aggressive and difficult-to-treat cancers, including pancreatic, triple-negative breast, lung, colon, and melanoma cell lines . The core β-carboline structure is a recognized pharmacophore, and strategic substitution at the C6 position, such as with a bromine atom, is a critical strategy for optimizing biological activity and tuning molecular properties . Research into pyrido[3,4-b]indole derivatives has identified their potential to inhibit the MDM2-p53 protein-protein interaction, a highly promising target for cancer therapy . Computational docking studies suggest that these compounds can bind to MDM2, potentially disrupting its interaction with the tumor suppressor p53 and leading to cell cycle arrest in the G2/M phase . The bromine atom at the C6 position provides a versatile handle for further synthetic modification via cross-coupling reactions, allowing researchers to explore a wider structure-activity relationship (SAR) and develop more potent or selective analogs . The compound can be synthesized using established methods, such as the Pictet-Spengler reaction followed by oxidation, or via efficient one-pot microwave-assisted protocols . With a molecular formula of C12H9BrN2 and a molecular weight of 261.12, this building block is essential for researchers developing novel targeted therapeutics and molecular tools for oncology and biological research . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18813-71-3

Molecular Formula

C12H9BrN2

Molecular Weight

261.12 g/mol

IUPAC Name

6-bromo-1-methyl-9H-pyrido[3,4-b]indole

InChI

InChI=1S/C12H9BrN2/c1-7-12-9(4-5-14-7)10-6-8(13)2-3-11(10)15-12/h2-6,15H,1H3

InChI Key

MGPZBLVKGVLQIV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC2=C1NC3=C2C=C(C=C3)Br

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 6 Bromo 1 Methyl 9h Pyrido 3,4 B Indole and Its Analogs

General Synthetic Approaches to the Pyrido[3,4-b]indole Core Structure

The construction of the tricyclic β-carboline framework can be achieved through several powerful synthetic strategies, ranging from classic condensation reactions to modern catalytic and multicomponent approaches.

The Pictet-Spengler reaction, discovered in 1911, remains one of the most effective and widely used methods for synthesizing tetrahydro-β-carbolines, which are immediate precursors to the aromatic β-carboline core. rsc.orgwikipedia.org The reaction involves the condensation of a β-arylethylamine, such as tryptamine (B22526) or its derivatives (e.g., 6-bromo-tryptamine), with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. wikipedia.orgnih.gov

The mechanism proceeds through two main steps: the formation of a Schiff base (or imine) intermediate, followed by an electrophilic attack of the iminium ion on the electron-rich indole (B1671886) ring at the C-2 position, leading to ring closure. rsc.org The driving force is the electrophilicity of the iminium ion, which explains the common requirement for an acid catalyst. wikipedia.org A variety of Brønsted and Lewis acids have been employed to facilitate this transformation. rsc.orgnih.gov

Table 1: Catalysts Used in Pictet-Spengler Reactions for Tetrahydro-β-carboline Synthesis

Catalyst Type Examples Notes Source(s)
Brønsted Acids TFA, HCl, p-TsOH, HCOOH Traditional catalysts; strong acids can sometimes protonate the starting amine, reducing its nucleophilicity. rsc.org rsc.org, nih.gov
Lewis Acids Yb(OTf)₃, Sc(OTf)₃, AuCl₃/AgOTf Can be effective under milder conditions. rsc.org
Specialty Solvents/Catalysts 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) Can act as both the solvent and catalyst, offering high yields and simple work-up procedures. rsc.org rsc.org
Natural Acids L-tartaric acid Used in aqueous media, promoting a greener synthesis and facilitating product crystallization. nih.gov nih.gov

Variants of the reaction utilize different carbonyl compounds, including ketones and α-keto esters, to introduce substituents at the C-1 position of the resulting β-carboline. rsc.orgnih.gov For instance, the reaction of tryptamine with ethyl pyruvate (B1213749) can yield the corresponding C-1 ester-substituted tetrahydro-β-carboline. rsc.org Subsequent oxidation or aromatization of the tetrahydro-β-carboline intermediate is required to furnish the final 9H-pyrido[3,4-b]indole structure. acs.org

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot process to form a single product that incorporates most of the atoms from the starting materials. nih.govnih.gov MCRs are valued for their atom economy, convergence, and ability to rapidly generate molecular complexity, making them powerful tools for building libraries of heterocyclic compounds like pyrido[3,4-b]indoles. nih.govyoutube.com

The Ugi four-component reaction (U-4CR) is a prominent MCR that can be adapted for the synthesis of complex peptide-like structures and heterocycles. nih.govyoutube.com For example, a sequence involving an Ugi reaction followed by an intramolecular N-alkylation has been developed to produce pyrazino[1,2-a]indolones, which are fused indole ring systems. nih.gov In this approach, indole-2-carboxylic acid, an aldehyde, an amine, and an isocyanide are combined to form a bis-amide Ugi adduct, which then undergoes base-mediated cyclization. nih.gov

Stepwise syntheses, while less convergent than MCRs, offer precise control over the introduction of functional groups. A common stepwise approach to the pyrido[3,4-b]indole core involves the initial construction of a substituted indole, followed by annulation of the pyridine (B92270) ring. For example, 6-bromoindole (B116670) can be used as a starting material, undergoing a Friedel-Crafts reaction with oxalyl chloride, followed by amidation, reduction, and protection to form a suitable tryptamine precursor for subsequent Pictet-Spengler cyclization. google.com Another method involves a one-pot process starting from an activated alcohol, which undergoes manganese dioxide-mediated oxidation to an aldehyde, in-situ Pictet-Spengler cyclization with a tryptamine derivative, and subsequent oxidative aromatization to yield the β-carboline product. nih.gov

Biomimetic synthesis aims to replicate nature's synthetic pathways in the laboratory. The biosynthesis of β-carboline alkaloids is believed to involve the enzymatic combination of tryptophan with another amino acid. acs.org Inspired by this, a novel one-pot biomimetic synthesis of β-carbolines has been developed, using tryptophan and a second amino acid as readily available starting materials. acs.orgacs.orgnih.gov

This strategy mimics the functions of several enzymes (decarboxylases, deaminases, Pictet–Spenglerase, and oxidases) through chemical reagents. acs.org The reaction is driven by molecular iodine (I₂) and trifluoroacetic acid (TFA), which promote a cascade of reactions: decarboxylation, deamination of the second amino acid to an aldehyde, in-situ Pictet-Spengler reaction with tryptophan, and finally, oxidation to the aromatic β-carboline. acs.orgresearchgate.net This approach is considered a green and user-friendly alternative to traditional methods, as it avoids the use of pre-formed, often toxic, aldehydes and proceeds in a single pot. acs.org This method has been successfully used to prepare norharman and other 1- or 6-substituted β-carbolines. researchgate.net

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. These methods can be applied to the construction of the pyrido[3,4-b]indole scaffold, often through C-H activation/functionalization strategies.

For instance, a palladium-catalyzed intermolecular amination of unactivated C(sp³)–H bonds has been developed for the synthesis of indolines, which are structurally related to the tetrahydro-β-carboline core. acs.org This process involves the formation of a palladacycle intermediate, which is then aminated. acs.org While not a direct synthesis of the pyrido[3,4-b]indole system, such C-H amination technologies represent a powerful approach to building the nitrogen-containing heterocyclic rings.

More directly, palladium-catalyzed C-H arylation can be used to functionalize the indole nucleus before the pyridine ring is formed, or to modify the completed β-carboline system. nih.govresearchgate.net For example, the direct C-2 arylation of indole derivatives can be achieved through a dual-catalysis system combining palladium catalysis and photocatalysis. nih.gov Similarly, regioselective C-4 arylation of indoles has been demonstrated using a palladium(II) catalyst with a transient directing group. researchgate.net These arylation methods are crucial for synthesizing analogs with specific substitution patterns that may be difficult to achieve through other means.

Specific Derivatization Strategies for Substituted Pyrido[3,4-b]indoles

Once the core pyrido[3,4-b]indole structure is formed, further functionalization is often necessary to produce specific target molecules. Regioselective derivatization is key to controlling the final structure.

Achieving regioselectivity in the functionalization of the pyrido[3,4-b]indole system can be challenging due to the presence of multiple reactive sites (N-H, and various C-H bonds on both the indole and pyridine rings).

C-H Alkylation: Direct C-H alkylation of indoles, the core of the β-carboline system, can be achieved with high regioselectivity. A palladium/norbornene co-catalyzed process allows for the selective alkylation of NH-indoles at the C-2 position using primary alkyl bromides. organic-chemistry.org Other methods focus on the C-3 position, utilizing alcohols as alkylating agents through a hydrogen autotransfer strategy, often catalyzed by transition metals or promoted by a stoichiometric base. researchgate.net

Functionalization via Directing Groups: The use of directing groups is a powerful strategy to control regioselectivity. For example, a 3-formyl group on the β-carboline skeleton can be used as a handle for further modifications. The Morita-Baylis-Hillman (MBH) reaction on 3-formyl-9H-pyrido[3,4-b]indoles allows for the introduction of a functionalized side chain at the C-3 position. beilstein-journals.org The reactivity in such transformations can be influenced by substituents on other parts of the ring system, such as at the N-9 position. beilstein-journals.org

N-Alkylation: The nitrogen atom of the indole ring (N-9) is a common site for alkylation. Base-mediated conditions are often employed for N-alkylation; for instance, Na₂CO₃ in DMSO has been used for intramolecular N-H alkylation to form fused pyrazino[1,2-a]indole (B3349936) systems. nih.gov

Table 2: Examples of Regioselective Functionalization of Indole and Pyrido[3,4-b]indole Systems

Position Reaction Type Catalyst/Reagent Substrate Source(s)
C-2 Alkylation Pd(OAc)₂ / Norbornene NH-Indoles organic-chemistry.org
C-2 Arylation Pd(OAc)₂ / Photocatalyst Indole Derivatives nih.gov
C-3 Alkylation (from alcohol) [Cp*IrCl₂]₂ or KOH Indoles researchgate.net
C-3 Morita-Baylis-Hillman DABCO 3-Formyl-9H-pyrido[3,4-b]indoles beilstein-journals.org
C-4 Arylation Pd(OAc)₂ / Glycine (transient directing group) 3-Formylindoles researchgate.net
C-5 Arylation (Suzuki) Pd⁺² 2,3-dihydro-4-pyridone nih.gov
N-9 Alkylation Na₂CO₃ / DMSO Ugi-adduct from Indole-2-carboxylic acid nih.gov

These derivatization strategies, combined with the robust methods for constructing the core scaffold, provide a versatile toolbox for the synthesis of a wide array of substituted pyrido[3,4-b]indoles, including halogenated analogs like 6-bromo-1-methyl-9H-pyrido[3,4-b]indole.

Introduction of Halogen Substituents, including Bromination, on the Pyrido[3,4-b]indole Nucleus

The introduction of halogen atoms, particularly bromine, onto the pyrido[3,4-b]indole core is a critical step in the synthesis of many targeted derivatives, including this compound. Halogenation primarily occurs on the indole portion of the molecule through electrophilic aromatic substitution. The reactivity of the indole nucleus makes it susceptible to attack by electrophiles, and the position of substitution is influenced by the existing substituents and reaction conditions.

Direct bromination of the pyrido[3,4-b]indole scaffold can be achieved using various brominating agents. For instance, the halogenation of 2-trifluoromethylindole has been shown to yield 3-chloro-, 3-bromo-, and 3-iodo derivatives in high yields. nih.gov In some cases, a second bromination can occur at the 5-position of the indole ring. nih.gov A photocatalytic, enantioselective Minisci-type reaction has also been developed for the C1-functionalization of β-carbolines, which demonstrates compatibility with bromo-substituted β-carboline scaffolds, affording the desired products in good yields and high enantioselectivity. nih.gov

Enzymatic halogenation presents a green and selective alternative for the synthesis of halogenated indoles. nih.gov Flavin-dependent halogenases, for example, can catalyze the halogenation of the indole nucleus at specific positions.

A common synthetic route to 6-bromo-substituted pyrido[3,4-b]indoles involves the Pictet-Spengler reaction, a cornerstone in β-carboline synthesis. wikipedia.orgwenxuecity.com This reaction typically starts with a substituted tryptamine, such as 5-bromotryptamine (B1198134), which undergoes condensation with an aldehyde or ketone, followed by ring closure to form the tetrahydro-β-carboline. Subsequent oxidation then yields the aromatic pyrido[3,4-b]indole. For the synthesis of this compound, 5-bromotryptamine would be reacted with acetaldehyde (B116499) or a related carbonyl compound.

Starting MaterialReagentProductYieldReference
2-TrifluoromethylindoleBr₂3-Bromo-2-trifluoromethyl-1H-indole98% nih.gov
2-TrifluoromethylindoleBr₂ (2 equiv.)3,5-Dibromo-2-trifluoromethyl-1H-indole75% nih.gov
6-Bromo-β-carbolineAlanine-derived redox-active esterC1-aminoalkylated 6-bromo-β-carboline81% nih.gov

Design and Synthesis of Hybrid Molecules Incorporating Pyrido[3,4-b]indole Moieties

The pyrido[3,4-b]indole scaffold is a "privileged structure" in medicinal chemistry, and its incorporation into hybrid molecules is a widely used strategy to develop novel therapeutic agents. nih.gov This approach combines the pharmacophoric features of the β-carboline nucleus with other biologically active moieties to enhance potency, selectivity, or other pharmacological properties.

A notable application of this strategy is in the development of anticancer agents. nih.govresearchgate.netlongdom.org Researchers have designed and synthesized series of new β-carbolines with various substitutions at the C1, C6, and C7 positions. nih.govlongdom.org For example, the synthesis of 1-naphthyl-6-methoxy-9H-pyrido[3,4-b]indole demonstrated high potency against several cancer cell lines. nih.govresearchgate.netlongdom.org The synthesis of these hybrids often employs the Pictet-Spengler reaction followed by oxidation or microwave-assisted coupling reactions. nih.govlongdom.org

Another approach involves the fusion of the pyrido[3,4-b]indole system with other heterocyclic rings. For instance, novel fused pyrimido[4″,5″:5′,6′] nih.govresearchgate.netnih.govtriazino-[3′,4′:3,4] nih.govresearchgate.netnih.govtriazino[5,6-b]indole derivatives have been synthesized and evaluated for their anticancer activity. nih.gov The synthesis of these complex polyheterocyclic systems often begins with a functionalized triazino[5,6-b]indole, which undergoes a series of reactions, including diazotization, coupling, and cyclization, to build the fused ring system. nih.gov

Hybrid Molecule TypeSynthetic StrategyTarget/ApplicationReference
C1 and C6 substituted Pyrido[3,4-b]indolesPictet-Spengler reaction and oxidationAnticancer (MDM2 inhibitors) nih.govresearchgate.netlongdom.org
Fused Pyrimido-triazino-pyrido[3,4-b]indolesMulti-step synthesis from 3-amino- nih.govresearchgate.netnih.govtriazino[5,6-b]indoleAnticancer nih.gov
Pyrido[3,2-b]indol-4-yl-aminesAnnulation followed by reaction with phenol (B47542) Mannich basesAntimalarial

Chemical Transformations of the Pyrido[3,4-b]indole System

The pyrido[3,4-b]indole nucleus can undergo a variety of chemical transformations, allowing for further diversification of its structure and properties. These transformations include aromatization/reduction, formation of additional fused rings, and rearrangements into other heterocyclic systems.

Aromatizations and Reductions of Pyrido[3,4-b]indoles

The interconversion between tetrahydro-β-carbolines (THβCs), dihydro-β-carbolines (DHβCs), and fully aromatic β-carbolines is a fundamental transformation in this chemical family. nih.gov

Aromatization of THβCs is a key step in many synthetic routes to aromatic β-carbolines. nih.govresearchgate.net Various oxidizing agents and conditions have been employed for this dehydrogenation. nih.gov 2-Iodoxybenzoic acid (IBX) has been shown to be a convenient reagent for the aromatization of THβCs to their aromatic forms under mild, room-temperature conditions. nih.gov Other methods include the use of sulfur in refluxing xylenes, selenium dioxide in refluxing dioxane, or palladium on carbon (Pd/C) at high temperatures. nih.gov An iron-catalyzed decarboxylative/dehydrogenative aromatization of THBCs under an air atmosphere has also been reported. researchgate.net

Reduction of the pyridine ring in β-carbolines leads to the formation of DHβCs and THβCs. Enantioselective imine reduction of DHβCs is a powerful method for constructing chiral THβCs. acs.org Iron-thiosquaramide complexes have been used as asymmetric organometallic catalysts for this transformation, producing chiral THBCs with excellent enantioselectivities. acs.org

TransformationReagent/CatalystSubstrateProductReference
Aromatization2-Iodoxybenzoic acid (IBX)Tetrahydro-β-carbolineβ-Carboline nih.gov
AromatizationFeCl₃ / AirTetrahydro-β-carbolineβ-Carboline researchgate.net
ReductionFe-thiosquaramide catalystDihydro-β-carbolineTetrahydro-β-carboline acs.org

Formation of Additional Fused Rings from β-Carboline Intermediates

The β-carboline skeleton serves as a versatile intermediate for the construction of more complex, polycyclic systems. Various synthetic strategies have been developed to build additional rings onto the pyrido[3,4-b]indole framework.

One common approach is the Pictet-Spengler reaction , which can be part of a tandem or cascade sequence. wikipedia.orgnsf.gov For instance, a ruthenium-catalyzed tandem alcohol amination/Pictet-Spengler reaction has been developed to synthesize tetrahydro-β-carbolines, which can then undergo a subsequent cycloamination to form tetracyclic alkaloids. nsf.gov Similarly, the Pictet-Spengler reaction has been used in the synthesis of quinoline-fused BODIPYs. rsc.org

The Staudinger reaction , a [2+2] cycloaddition of an imine and a ketene, has been utilized to fuse a β-lactam ring onto 3,4-dihydro-β-carboline derivatives. researchgate.netbenthamdirect.comingentaconnect.com This reaction proceeds stereoselectively to yield novel tetracyclic compounds containing both the β-carboline and β-lactam cores. researchgate.netbenthamdirect.comingentaconnect.com

Furthermore, 1,3-dipolar cycloaddition reactions of 3,4-dihydro-β-carboline derivatives with nitrile imines or nitrile oxides have led to the formation of novel triazolopyridoindole and oxadiazolo-pyridoindole derivatives, respectively. researchgate.net

Rearrangements of Pyrido[3,4-b]indoles into Other Heterocyclic Systems

Under certain conditions, the pyrido[3,4-b]indole system can undergo rearrangement to form other heterocyclic structures. These rearrangements often provide access to novel molecular scaffolds that may not be easily accessible through direct synthesis.

An interesting example is the oxidative rearrangement of tetrahydro-β-carbolines (THβCs) into spirooxindoles. nih.gov This transformation is significant as it mimics the proposed biosynthetic pathway for many biologically active spirooxindole natural products. Chemical oxidants like lead tetraacetate, osmium tetroxide, and N-bromosuccinimide can effect this rearrangement. nih.gov An electrochemical approach using a zero-gap flow cell with a LiBr electrolyte has also been developed as a greener alternative. nih.gov

Another documented rearrangement involves the conversion of 3-substituted β-carboline N-oxides into β-carbolin-1-one derivatives . nih.gov This two-step process involves N-oxidation of the β-carboline followed by heating in acetic anhydride, which induces the rearrangement. nih.gov There is also a report of a reaction in the β-carboline series that is analogous to the rearrangement of 1,2-dihydroisoquinolines. nih.gov

Rearrangement TypeStarting MaterialProductKey Conditions/ReagentsReference
Oxidative RearrangementTetrahydro-β-carbolineSpirooxindoleChemical oxidants (e.g., NBS) or electrochemical oxidation nih.gov
Polonovski-type Rearrangement3-Substituted β-carboline N-oxide3-Substituted 9H-pyrido[3,4-b]indol-1(2H)-oneAcetic anhydride, heat nih.gov
Analogous to Dihydroisoquinoline RearrangementDihydro-β-carboline derivativeRearranged productNot specified nih.gov

Structure Activity Relationship Sar Studies and Molecular Design Strategies for Pyrido 3,4 B Indoles

Positional Influence of Substituents on Biological Activity

The biological profile of pyrido[3,4-b]indoles is highly sensitive to the nature and position of substituents on the tricyclic core. Key positions for modification include C1, C3, C6, C7 on the core structure, and the N9 nitrogen of the indole (B1671886) ring. nih.gov

Systematic modifications at these five key positions have yielded crucial insights into the SAR of pyrido[3,4-b]indoles.

C1 Position: The C1 position is a critical determinant of activity. The introduction of aryl or heteroaryl groups at this position is a common strategy. nih.gov For instance, in a series of compounds designed for anticancer activity, a 1-naphthyl group at C1 combined with a methoxy (B1213986) group at C6 resulted in the highest potency. nih.govresearchgate.net In another study focused on anti-leishmanial agents, substitution on a C1-phenyl ring showed that para-substitution with electron-donating groups like methoxy enhanced activity, while ortho-substitution was generally less favorable. aablocks.com The steric and electronic properties of the C1 substituent significantly influence the compound's ability to fit into and interact with its biological target. beilstein-journals.org

C3 Position: The C3 position, part of the pyridine (B92270) ring, is also pivotal for modulating biological effects. The introduction of a carbomethoxy group (–COOCH₃) at C3 has been shown to enhance antifilarial activity. nih.gov Extensive SAR studies on C3-substituted tetrahydro-β-carbolines identified that specific substituents on an imidazole (B134444) ring attached at this position were key to balancing desired activity with off-target effects. nih.gov Furthermore, the C3 position can be functionalized to attach larger molecular fragments or to fine-tune the electronic properties of the scaffold. nih.govbeilstein-journals.orgresearchgate.net

C6 Position: Substitution on the benzene (B151609) ring (A-ring) of the indole nucleus, particularly at the C6 position, strongly impacts activity. A methoxy group at C6 is a recurring feature in highly potent anticancer pyrido[3,4-b]indoles. nih.govnih.govresearchgate.net The removal of this methoxy group, or its replacement with a methyl or cyano group, leads to a significant drop in antiproliferative activity. nih.gov The 6-methoxy group is suggested to form crucial hydrogen bond interactions with target proteins, such as MDM2. nih.govnih.gov While not always essential, its presence generally enhances potency. nih.gov The 6-bromo substitution, as seen in the parent compound of this article, is another key modification explored in various studies. nih.govguidechem.com

C7 Position: The C7 position is electronically and sterically distinct from C6. Research indicates that moving a substituent from C6 to C7 can have a profound impact on activity. For example, moving a methoxy group from the C6 to the C7 position resulted in a notable decrease in anticancer activity. nih.gov This highlights the specific spatial requirements of the target's binding pocket, where interaction with a C6 substituent is preferred over a C7 one. nih.govresearchgate.net

N9 Position: The hydrogen on the N9 indole nitrogen is often crucial for biological activity. Methylation at the N9 position has been shown to drastically reduce the antiproliferative effects of several pyrido[3,4-b]indole series. nih.govnih.govresearchgate.net This suggests the N9-H group acts as a hydrogen bond donor, an interaction that is lost upon substitution. nih.govnih.gov However, in other series, N9 substitution has been shown to increase activity, indicating that the role of this position is dependent on the specific compound series and its biological target. nih.gov

Table 1: Summary of Substituent Effects on the Biological Activity of Pyrido[3,4-b]indoles

PositionSubstituent TypeGeneral Effect on ActivityReference
C1 Aryl (e.g., Naphthyl, Phenyl)Generally enhances anticancer and antifilarial activity. nih.gov, nih.gov
C3 CarbomethoxyEnhances antifilarial activity. nih.gov
C6 MethoxyPotentiates anticancer activity. nih.gov, researchgate.net
C6 Bromo, Methyl, CyanoOften reduces activity compared to methoxy. nih.gov
C7 MethoxyLess active than C6-methoxy isomers. nih.gov
N9 MethylOften drastically reduces anticancer activity. nih.gov, nih.gov

Specific functional groups have become hallmarks of potent pyrido[3,4-b]indole derivatives.

Aryl at C1: The introduction of a large, planar aryl group like naphthyl at the C1 position has been linked to potent broad-spectrum anticancer activity. nih.gov The combination of a C1-naphthyl group with a C6-methoxy group produced a compound with IC₅₀ values in the nanomolar range against various cancer cell lines. nih.govresearchgate.net In antifilarial agents, a C1-aryl substituent was also found to be a key requirement for high activity. nih.gov These bulky aryl groups likely engage in beneficial pi-pi stacking and hydrophobic interactions within the target's binding site. nih.gov

Carbomethoxy at C3: In the context of antifilarial drug design, the presence of a carbomethoxy group at the C3 position significantly enhances activity against the adult stage of the parasite Acanthoeilonema viteae. nih.gov This suggests that the ester functionality at C3 is crucial for the pharmacophore responsible for adulticidal effects.

Methoxy at C6: The C6-methoxy group is a particularly influential substituent for anticancer potency. nih.gov Docking studies suggest this group can act as a hydrogen bond acceptor, interacting with key amino acid residues like Tyrosine in the MDM2 protein. nih.govnih.gov Its electron-donating nature also modulates the electronic landscape of the indole ring system. Replacing it with electron-withdrawing groups or even other electron-donating groups like methyl has been shown to be detrimental, indicating that the specific combination of size, polarity, and hydrogen-bonding capacity of the methoxy group is optimal for this position in certain contexts. nih.gov

The degree of saturation in the C-ring of the pyrido[3,4-b]indole scaffold dramatically alters its three-dimensional shape and pharmacological profile. This leads to a distinction between the planar, fully aromatic β-carbolines and the non-planar, saturated 1,2,3,4-tetrahydro-β-carbolines (THβCs). nih.gov

The fully aromatic β-carboline ring system is flat, which is favorable for intercalation between DNA base pairs, a mechanism of action for some anticancer agents. researchgate.net In contrast, the saturation of the C-ring to form a THβC introduces a chiral center at C1 (if substituted) and a more flexible, three-dimensional structure. nih.gov This structural change often leads to a completely different pharmacological target. For instance, while many aromatic β-carbolines show anticancer effects, THβCs are explored as monoamine oxidase (MAO) inhibitors and antagonists for receptors like the somatostatin (B550006) receptor subtype 3. researchgate.netnih.gov

In a study on antifilarial agents, a direct comparison showed that a fully aromatic β-carboline derivative displayed the highest adulticidal activity, whereas its corresponding tetrahydro-β-carboline analog exhibited the best microfilaricidal (anti-larval) action. nih.gov This demonstrates that the level of saturation can be used to tune the selectivity of the compound for different life stages of a parasite or different biological targets altogether.

Rational Design Principles for Optimized Pyrido[3,4-b]indole Derivatives

The development of new pyrido[3,4-b]indole-based drugs relies on rational design principles to enhance potency, selectivity, and drug-like properties.

A powerful strategy in drug design is molecular hybridization, which involves combining two or more pharmacophores (active fragments) into a single molecule to achieve synergistic or additive effects. In one example, the β-carboline scaffold was hybridized with a piperazine (B1678402) moiety, another fragment known to be present in various bioactive compounds. aablocks.com This approach aims to create a new chemical entity that interacts with multiple targets or with a single target in a more effective manner than either fragment alone. This rational approach can lead to novel compounds with improved therapeutic profiles. aablocks.com

Modern drug discovery involves optimizing multiple parameters simultaneously, including potency, selectivity, metabolic stability, and toxicity. nih.govresearchgate.net For the pyrido[3,4-b]indole class, this involves a cyclical process of design, synthesis, and testing. researchgate.net Computational tools, such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) models, are employed to visualize the influence of electronic and hydrophobic properties on activity. researchgate.net These models help guide the synthesis of new analogs with a higher probability of success, fostering an efficient lead optimization process for this potent series of compounds. researchgate.net This multiparameter optimization was crucial in the development of THβC-based antagonists, where the goal was to maximize potency for the desired target while minimizing off-target activity that caused adverse effects. nih.gov

Structure-Based Rational Drug Design Approaches

Structure-based drug design relies on the three-dimensional structural information of a biological target, such as an enzyme or a receptor, to design ligands that can bind to it with high affinity and selectivity. This approach often involves computational techniques like molecular docking and molecular dynamics simulations to predict the binding mode and affinity of a ligand to its target.

For the pyrido[3,4-b]indole scaffold, structure-based design has been explored in the context of developing inhibitors for various therapeutic targets, particularly in the area of oncology. Although specific data for 6-bromo-1-methyl-9H-pyrido[3,4-b]indole is limited, we can infer potential strategies from studies on related analogues.

Computational Modeling and Docking Studies of Pyrido[3,4-b]indole Derivatives:

Research on other pyrido[3,4-b]indole derivatives has demonstrated the utility of computational modeling in identifying potential biological targets and elucidating binding mechanisms. For instance, docking studies have been performed on various substituted β-carbolines to predict their interaction with protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.

A significant target for this class of compounds is Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor signaling pathway. The discovery of pyrido[3,4-b]indol-1-one derivatives as novel non-covalent BTK inhibitors highlights a successful application of scaffold hopping and structure-activity relationship (SAR) studies. nih.gov In one study, compounds 12 and 18 (see table below) showed potent enzymatic activity against BTK. nih.gov

Table 1: Inhibitory Activity of Selected Pyrido[3,4-b]indol-1-one Derivatives against BTK

Compound IC₅₀ (μM) against BTK
Compound 12 0.22

IC₅₀ represents the concentration of a drug that is required for 50% inhibition in vitro.

The design of these inhibitors was guided by the structure of a known inhibitor, CGI-1746, and involved exploring the SAR of the pyrido[3,4-b]indol-1-one scaffold. nih.gov This approach, while not directly involving This compound , illustrates a rational design strategy that could be applied to this and other related compounds.

Another area of investigation for pyrido[3,4-b]indoles is their potential as anti-leishmanial agents. A study on 9-methyl-1-phenyl-9H-pyrido[3,4-b]indole derivatives utilized a molecular hybridization approach to design new analogues with activity against Leishmania infantum and Leishmania donovani. nih.gov While this study focused more on SAR, the design principles could be integrated with structure-based approaches if the three-dimensional structure of a relevant leishmanial target was available.

Quantitative Structure-Activity Relationship (QSAR) Studies:

QSAR studies represent another computational approach that can inform drug design. These studies aim to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. For pyrido[3,4-b]indole derivatives, QSAR models have been developed to understand their anticancer properties. nih.gov These models can help in predicting the activity of new, unsynthesized compounds and in prioritizing which derivatives to synthesize and test, thereby streamlining the drug discovery process. A study on a series of pyrido[3,4-b]indoles identified a four-point pharmacophore model for their antiproliferative activity against the HCT116 colon cancer cell line. nih.gov This model, consisting of one hydrogen bond donor and three ring features, provides a template for designing new potent anticancer agents based on this scaffold.

Computational Chemistry and Molecular Modeling for Pyrido 3,4 B Indole Research

In Silico Screening and Ligand-Target Interaction Analysis

The identification and optimization of bioactive compounds are significantly accelerated by computational screening and interaction analyses. For the pyrido[3,4-b]indole scaffold, these techniques are crucial for exploring the vast chemical space and understanding how these ligands interact with their biological targets.

Virtual screening (VS) is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. youtube.com This process can be broadly categorized into structure-based and ligand-based approaches.

Ligand-based virtual screening relies on the knowledge of molecules known to be active. youtube.com When several active ligands are known, a pharmacophore model can be built, which defines the essential three-dimensional arrangement of functional groups required for biological activity. youtube.com This model is then used to screen compound libraries for molecules that match these features. youtube.com Another ligand-based method is similarity searching, where a known active compound is used as a template to find similar molecules in a database. youtube.com In the context of pyrido[3,4-b]indole research, quantitative structure-activity relationship (QSAR) models have been developed to correlate molecular descriptors with antiproliferative activity against various cancer cell lines. nih.gov For instance, a study on pyrido[b]indole derivatives used a kernel-based partial least squares (KPLS) regression analysis with 2D fingerprint descriptors to create predictive QSAR models for their activity against colon and pancreatic cancer cells. nih.gov

Structure-based virtual screening (SBVS) requires the three-dimensional structure of the target protein, which is often obtained through X-ray crystallography or NMR spectroscopy. mdpi.comresearchgate.net This approach involves docking candidate molecules from a library into the target's binding site to predict their binding affinity and orientation. researchgate.net This methodology has been successfully applied to identify novel inhibitors for various targets, including indole (B1671886) derivatives targeting the β-secretase (BACE1) enzyme. researchgate.net

These screening methodologies have proven effective in identifying novel pyridoacridine pigments as potential anticancer agents by testing them against various cancer-related macromolecules like cyclin-dependent kinases (CDKs). researchgate.net

Molecular docking is a key computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net It is widely used to forecast the binding mode and affinity of a ligand with a protein receptor. nih.gov For pyrido[3,4-b]indole derivatives, docking studies have been instrumental in understanding their anticancer properties.

In one study, a series of novel pyrido[3,4-b]indoles were synthesized and docked into the binding site of the oncoprotein MDM2. nih.govnih.gov The simulations suggested that these compounds could bind effectively in the p53-binding site on MDM2. nih.govresearchgate.net Similarly, docking studies of 9H-pyrido[3,4-b]indole derivatives with the EGFR tyrosine kinase receptor showed good binding affinities, with values ranging from -3.01 to -4.46 Kcal/mol.

The predictive power of docking is often enhanced when combined with other computational techniques. For example, 3D-QSAR models combined with docking were used to analyze a set of 72 CDK2/4/6 inhibitors, providing insights into their structure-activity relationships. nih.gov Furthermore, molecular dynamics (MD) simulations can be performed after docking to assess the stability of the predicted ligand-receptor complex over time. nih.govnih.gov

A summary of representative docking studies on pyrido[3,4-b]indole derivatives is presented below.

Compound ClassTarget ProteinKey Findings
Pyrido[3,4-b]indolesMDM2Compounds dock tightly in the Nutlin 3a binding site, indicating a potential mechanism for anticancer activity. nih.govresearchgate.net
9H-Pyrido[3,4-b]indole derivativesEGFR Tyrosine KinaseSynthesized compounds showed good binding affinities, suggesting potential as EGFR inhibitors.
PyridoacridinesCDK-6Docking studies identified CDK-6 as a highly suitable anticancer target for this class of natural pigments. researchgate.net
1-substituted methyl 9-methyl-9H-pyrido[3,4-b]indole-3-carboxylateNot SpecifiedDFT calculations were used to study reactivity, but specific docking targets were not detailed in the abstract.

This table is generated based on available data from the cited research articles.

A critical outcome of molecular docking and molecular dynamics simulations is the detailed identification of interactions between the ligand and specific amino acid residues in the target's binding pocket. nih.gov These interactions, which include hydrogen bonds, hydrophobic interactions, and pi-pi stacking, are fundamental to the stability and affinity of the ligand-receptor complex. nih.govresearchgate.net

For pyrido[3,4-b]indole derivatives targeting the MDM2 protein, docking studies revealed several key interactions. nih.govresearchgate.net For instance, the most active compound in one study, 6-methoxy-1-(naphthalen-1-yl)-9H-pyrido[3,4-b]indole, was predicted to form a hydrogen bond between its 6-methoxy group and the Tyr106 residue of MDM2. nih.govresearchgate.net The same study identified hydrophobic interactions with Leu54, Val93, and Ile99, as well as pi-pi stacking interactions with Tyr100 and His96. nih.govresearchgate.net It was also noted that an N9-methyl group could disrupt important hydrogen bonding interactions. nih.govresearchgate.net

In the context of CDK inhibitors, MD simulations and energy decomposition analysis highlighted that polar interactions, particularly with residues like Lys33/35/43 and Asp145/158/163, were crucial for the bioactivity of the inhibitors. nih.gov Nonpolar interactions with residues such as Ile10/12/19 were also found to be important. nih.gov Studies on other protein targets, like the Bactrocera minax Odorant-Binding Protein 3 (BminOBP3), have also successfully used computational methods to identify critical residues (e.g., V120) for ligand binding. mdpi.com

The table below summarizes key interacting residues identified in studies of pyrido[3,4-b]indole analogs.

Target ProteinPyrido[3,4-b]indole AnalogKey Interacting Amino Acid ResiduesInteraction Type
MDM26-methoxy-1-(naphthalen-1-yl)-9H-pyrido[3,4-b]indoleTyr106Hydrogen Bond
Leu54, Val93, Ile99Hydrophobic
Tyr100, His96Pi-pi Stacking
CDK2/4/64-substituted N-phenylpyrimidin-2-aminesLys33/35/43, Asp145/158/163Electrostatic/Polar
Ile10/12/19Nonpolar

This table is generated based on data from cited research. nih.govresearchgate.netnih.gov

Quantum Chemical Parameters and Reactivity Analysis

Quantum chemical methods provide a framework for understanding the electronic structure and reactivity of molecules. These calculations are particularly valuable for studying the intrinsic properties of the pyrido[3,4-b]indole nucleus and predicting how substitutions will modulate its behavior.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netbhu.ac.in It has been widely applied to study organic molecules, providing accurate results for geometries, vibrational frequencies, and electronic properties. researchgate.netnih.gov

For indole and its derivatives, various DFT methods, such as B3LYP and M06-2X, have been employed to calculate equilibrium geometries, harmonic force fields, and infrared intensities. researchgate.netmdpi.com These calculations are essential for interpreting experimental spectroscopic data. Time-dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis) and investigate excited state properties. mdpi.comnih.govnih.gov

A computational study on 1-substituted methyl 9-methyl-9H-pyrido[3,4-b]indole-3-carboxylate utilized DFT calculations at the B3LYP level to find the best substituent group for enhancing chemical reactivity. The study was conducted using multiple basis sets and considered the effects of different solvents, as chemical behavior can be strongly dependent on the surrounding medium. Such studies help in the rational design of new derivatives with tailored electronic properties.

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energies of the HOMO and LUMO and the energy gap between them (HOMO-LUMO gap) are key indicators of a molecule's chemical reactivity, kinetic stability, and polarizability. bhu.ac.in A small HOMO-LUMO gap suggests high chemical reactivity and low kinetic stability, indicating that the molecule is more likely to be bioactive. researchgate.net

Natural Bond Orbital (NBO) analysis is a technique used to study intra- and inter-molecular bonding, charge transfer, and conjugative interactions by analyzing the electron density of a molecule. nih.govresearchgate.net It provides a detailed picture of charge delocalization from filled (donor) orbitals to empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions quantifies the strength of the delocalization; a higher E(2) value indicates a more intense interaction. researchgate.net

In a study of 1-substituted methyl 9-methyl-9H-pyrido[3,4-b]indole-3-carboxylate, FMO and NBO analyses were performed to support the findings from DFT calculations. The research found that substituting with an anthracene-9-yl group at the C1-position increased the chemical reactivity of the parent compound. The NBO analysis supported this by showing enhanced electron delocalization in the substituted compound. This type of analysis is crucial for understanding how different functional groups influence the electronic character and reactivity of the pyrido[3,4-b]indole core. nih.gov

Computational MethodKey ParametersInformation GainedRelevance to Pyrido[3,4-b]indoles
FMO Theory E(HOMO), E(LUMO), HOMO-LUMO GapChemical reactivity, kinetic stability, electron-donating/accepting ability. bhu.ac.inwikipedia.orgPredicts how substituents on the pyrido[3,4-b]indole ring affect its reactivity and potential bioactivity.
NBO Analysis Stabilization Energy (E(2))Intramolecular charge transfer, hyperconjugative interactions, electron delocalization. nih.govresearchgate.netElucidates the electronic stability and the flow of electron density within the substituted pyrido[3,4-b]indole structure.

This table summarizes the application of FMO and NBO analyses in molecular modeling.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a powerful tool for understanding how ligands like 6-bromo-1-methyl-9H-pyrido[3,4-b]indole interact with biological targets, such as proteins or DNA, over time. These simulations model the atomic motions of the system, offering insights into the stability of the ligand-receptor complex and the conformational dynamics that govern binding.

For the pyrido[3,4-b]indole class, MD simulations are used to explore binding to targets like the MDM2 protein. researchgate.net The stability of the complex is assessed by analyzing key parameters throughout the simulation, including root-mean-square deviation (RMSD) of the protein backbone and the ligand, which indicates if the system has reached equilibrium.

A critical aspect of these simulations is the detailed analysis of intermolecular interactions between the ligand and the receptor's active site. These interactions are the foundation of molecular recognition and binding affinity. For a pyrido[3,4-b]indole derivative, key interactions include:

Hydrogen Bonds: The indole N-H group (at position 9) is a crucial hydrogen bond donor. Computational studies on related compounds have shown that modifying this position, for example by N9-methylation, can disrupt critical hydrogen bond interactions and weaken binding. researchgate.net

π-π Stacking: The planar, aromatic tricyclic ring system of the β-carboline core readily participates in π-π stacking interactions with aromatic residues of the receptor, such as tyrosine, phenylalanine, or tryptophan.

Hydrophobic Interactions: The methyl group at C-1 and the bromo-substituted benzene (B151609) ring can engage in hydrophobic and van der Waals interactions with nonpolar pockets of the binding site.

By simulating the dynamic behavior of the complex, researchers can identify the most stable binding poses, observe conformational changes in both the ligand and the receptor upon binding, and calculate the binding free energy to predict the ligand's potency. researchgate.netresearchgate.net

Table 3: Key Interactions in Ligand-Receptor Complexes for Pyrido[3,4-b]indoles

Interaction Type Potential Ligand Group Potential Receptor Residue Significance
Hydrogen Bond (Donor) N-9 H Asp, Glu, Ser, Thr (backbone C=O) Anchors the ligand in the binding site. researchgate.net
Hydrogen Bond (Acceptor) Pyridine (B92270) N-2 Lys, Arg, His, Ser, Thr Provides directional interaction and specificity.
π-π Stacking Tricyclic aromatic core Phe, Tyr, Trp, His Contributes significantly to binding affinity. researchgate.net

Natural Occurrence and Biosynthesis of Pyrido 3,4 B Indole Alkaloids

Distribution in Various Natural Sources

Pyrido[3,4-b]indole alkaloids, also known as β-carbolines, have been identified in a remarkable variety of natural sources, spanning the plant and animal kingdoms and even processed foodstuffs. nih.gov Their presence has been documented in numerous plant species, including those used in traditional medicine and psychoactive preparations. nih.gov For instance, harmine (B1663883) and harmaline, which are structurally related to 6-bromo-1-methyl-9H-pyrido[3,4-b]indole, are well-known constituents of plants like Peganum harmala and the Amazonian vine Banisteriopsis caapi. nih.gov

Beyond the plant kingdom, these alkaloids have been found in insects and are even produced endogenously in mammalian tissues, including in humans, where they may play various physiological roles. nih.gov Furthermore, the thermal processing of foods rich in tryptophan can lead to the formation of β-carbolines. researchgate.net

The marine environment is a particularly rich source of halogenated indole (B1671886) alkaloids, including brominated β-carbolines. nih.govacs.org Marine invertebrates, such as tunicates and sponges, are known to produce a diverse array of these compounds. nih.govacs.org For example, a variety of brominated β-carbolines have been isolated from the marine tunicate Eudistoma album. nih.gov The discovery of compounds like 5-bromo-8-methoxy-1-methyl-β-carboline from the New Zealand marine bryozoan Pterocella vesiculosa underscores the natural prevalence of β-carbolines with both bromine and methyl substitutions, closely mirroring the structure of this compound.

Compound Class Natural Sources Specific Examples of Related Compounds
Pyrido[3,4-b]indole Alkaloids (β-Carbolines)Plants (Peganum harmala, Banisteriopsis caapi), Insects, Mammalian Tissues, Processed FoodsHarmane, Norharmane, Harmine, Harmaline
Brominated Pyrido[3,4-b]indole AlkaloidsMarine Tunicates (Eudistoma album), Marine Bryozoans (Pterocella vesiculosa)Eudistomin E, Eudistalbin A, 5-bromo-8-methoxy-1-methyl-β-carboline

Biosynthetic Pathways and Enzymatic Formation

The biosynthesis of the pyrido[3,4-b]indole scaffold is a well-studied process, with L-tryptophan serving as the primary building block. youtube.comcas.cn The formation of more complex derivatives, such as this compound, involves subsequent enzymatic modifications.

The journey from the common amino acid L-tryptophan to the intricate tricyclic structure of pyrido[3,4-b]indoles is a classic example of alkaloid biosynthesis. youtube.com The initial and pivotal step is the Pictet-Spengler reaction. cas.cn In this reaction, the amino group of a tryptophan-derived intermediate, such as tryptamine (B22526), condenses with an aldehyde or a ketone to form a new six-membered ring, thus creating the characteristic tetrahydro-β-carboline skeleton. youtube.com Subsequent oxidation of this intermediate leads to the fully aromatic β-carboline core. cas.cn

The aldehyde or ketone that participates in the Pictet-Spengler reaction can vary, leading to different substituents at the C-1 position of the β-carboline ring. For the formation of 1-methyl-substituted β-carbolines like harmane (1-methyl-9H-pyrido[3,4-b]indole), the precursor is tryptamine and pyruvic acid or its equivalent.

The biosynthesis of pyrido[3,4-b]indoles is not a random chemical event but a precisely controlled process mediated by specific enzymes. cas.cn The key Pictet-Spengler reaction is catalyzed by enzymes that ensure the correct stereochemistry of the resulting product. pugetsound.edu Following the formation of the core β-carboline structure, further enzymatic modifications can introduce additional chemical diversity.

The presence of a bromine atom at the C-6 position, as seen in this compound, is the result of enzymatic halogenation. Halogenase enzymes, particularly those that are flavin-dependent, are capable of selectively adding bromine atoms to aromatic rings. nih.gov Tryptophan halogenases have been identified that can specifically brominate the indole nucleus of tryptophan at various positions, including the C-6 position. It is highly probable that a similar enzymatic mechanism is responsible for the bromination of the β-carboline skeleton.

Similarly, the methyl group at the N-9 position is likely installed by a methyltransferase enzyme, which utilizes S-adenosyl methionine (SAM) as a methyl group donor. The enzymatic N-methylation of β-carbolines has been documented in scientific literature.

Advanced Research Techniques and Methodologies for Pyrido 3,4 B Indole Studies

Spectroscopic and Analytical Techniques for Structural Elucidation and Confirmation

The precise chemical structure of 6-bromo-1-methyl-9H-pyrido[3,4-b]indole is established through a combination of powerful spectroscopic techniques. Each method provides unique and complementary information, which, when pieced together, allows for the complete and accurate assignment of its atomic connectivity and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules, including this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom within the molecule.

In the study of this compound, ¹H NMR spectra are typically recorded on high-field instruments (e.g., 400 MHz, 500 MHz, or 600 MHz) to ensure adequate resolution of the signals. google.com Deuterated solvents such as dimethyl sulfoxide (B87167) (DMSO-d₆) are commonly used to dissolve the sample. google.com A reported ¹H NMR spectrum for this compound in deuterated chloroform (B151607) (CDCl₃) showed a key signal at 8.44 ppm, which can be attributed to one of the protons in the aromatic system. lookchem.com The NP-MRD database also indicates the availability of a predicted ¹H NMR spectrum (900 MHz, in H₂O) for this compound. np-mrd.org

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of their substituents.

Table 1: ¹H NMR Data for this compound

Proton Chemical Shift (δ, ppm) Solvent
Aromatic CH8.44 (s)CDCl₃

Note: This table represents a partial data point. A complete assignment of all protons would require a full spectrum analysis.

Mass Spectrometry (e.g., ESI-MS, GC-MS, Tandem Mass Spectrometry)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns. For pyrido[3,4-b]indole derivatives, Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is a commonly employed method. google.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The absorption of specific frequencies of IR radiation corresponds to the vibrational excitation of particular bonds within the molecule.

For this compound, the IR spectrum is expected to show characteristic absorption bands for the N-H bond of the indole (B1671886) ring, C-H bonds of the aromatic and methyl groups, C=C and C=N bonds of the aromatic rings, and the C-Br bond. While the use of IR spectroscopy for the characterization of related compounds is mentioned in the literature, specific IR data for this compound has not been reported in the reviewed sources. google.com

In Vitro and Preclinical Pharmacological Evaluation Methods

The assessment of the potential therapeutic utility of this compound, particularly its anticancer properties, involves a range of in vitro pharmacological assays. These assays are designed to quantify the biological effects of the compound on cancer cells.

Cell-Based Assays for Antiproliferative Activity (e.g., IC₅₀ determination in various cancer cell lines)

A fundamental method for evaluating the anticancer potential of a compound is to determine its ability to inhibit the growth and proliferation of cancer cells. This is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit a biological process, such as cell proliferation, by 50%.

The antiproliferative activity of this compound has been investigated against certain cell types. A commercially available source reports an IC₅₀ value of 3.91 µM against cancer cells and 1.82 µM against monocytes. molaid.com Patent literature also suggests the potential of this compound in treating diseases characterized by proliferating cells, such as various forms of cancer, including bone cancer, melanoma, and lung cancer. google.com However, detailed studies reporting IC₅₀ values across a broad panel of specific human cancer cell lines are not extensively documented in the peer-reviewed literature.

Table 2: Reported IC₅₀ Values for this compound

Cell Type IC₅₀ (µM)
Cancer3.91
Monocytes1.82

Enzyme Inhibition Assays (e.g., for HDACIs, Topoisomerase IIα, CGL)

Enzyme inhibition assays are fundamental in determining the specific molecular targets of a compound. For the pyrido[3,4-b]indole class, these assays often focus on enzymes critical to cell proliferation and survival, such as topoisomerases and histone deacetylases (HDACs).

Histone Deacetylase (HDAC) Inhibition: While specific HDAC inhibition data for this compound are not prominently available in the reviewed literature, related indole-containing molecules have been identified as potent HDAC inhibitors (HDACIs). The methodology to determine HDAC inhibition typically involves incubating a specific recombinant human HDAC isozyme (e.g., HDAC1, HDAC6) with its substrate in the presence of the test compound. The inhibitory activity is quantified by measuring the amount of deacetylated substrate, often via a fluorescent or colorimetric readout. The concentration of the compound that inhibits 50% of the enzyme's activity is determined as the IC₅₀ value. For instance, certain indole-3-butyric acid derivatives have shown significant potency against multiple HDAC isoforms, with IC₅₀ values in the nanomolar range. acs.org

Topoisomerase IIα Inhibition: The β-carboline scaffold is recognized for its interaction with DNA topoisomerases, enzymes that resolve topological problems in DNA during replication and transcription. scielo.br Specifically, this compound has been identified as a potential DNA topoisomerase II inhibitor. researchgate.netnih.gov Assays to confirm this activity measure the compound's ability to prevent the enzyme from relaxing supercoiled plasmid DNA. In a typical assay, supercoiled DNA is incubated with topoisomerase IIα and varying concentrations of the test compound. The resulting DNA topoisomers are separated by agarose (B213101) gel electrophoresis. An effective inhibitor will prevent the conversion of supercoiled DNA to its relaxed form. Studies on other β-carboline derivatives have confirmed their ability to inhibit topoisomerase II, often through mechanisms involving DNA intercalation. nih.gov

Cystathionine (B15957) γ-lyase (CGL) Inhibition: Research data specifically linking this compound or related β-carbolines to the inhibition of cystathionine γ-lyase (CGL) is not available in the reviewed scientific literature.

Receptor Binding and Functional Assays (e.g., Benzodiazepine (B76468) Receptors, Serotonin (B10506) Receptors, CFTR Potentiation)

Receptor binding assays are critical for understanding the neuropharmacological profile of pyrido[3,4-b]indoles. These assays use radiolabeled ligands to determine the affinity of a test compound for a specific receptor.

Benzodiazepine Receptors: The β-carboline nucleus is well-known for its interaction with central benzodiazepine receptors (BZR), which are part of the GABA-A receptor complex. nih.gov Binding assays are typically performed using brain membrane preparations (e.g., from rats) and a radiolabeled BZR ligand. The ability of a test compound to displace the radioligand is measured, and its binding affinity (Ki) is calculated. Depending on their structure, β-carbolines can act as agonists, antagonists, or inverse agonists at this receptor, leading to a range of effects from anxiolytic to convulsant. nih.govaqa.org.ar While many β-carbolines show affinity for BZR, specific binding data for this compound is not detailed in the available literature.

Serotonin Receptors: Many β-carbolines have been shown to bind to various serotonin (5-HT) receptor subtypes, particularly 5-HT₂A and 5-HT₂C receptors. nih.gov The affinity for these receptors is highly dependent on the substitution pattern and saturation of the rings. nih.gov Functional assays, such as measuring inositol (B14025) phosphate (B84403) hydrolysis following receptor activation, can determine whether a compound acts as an agonist or antagonist. Studies on a wide range of β-carbolines reveal affinities (Ki values) for 5-HT₂A receptors from approximately 100 nM to over 10,000 nM. nih.gov Some synthetic 1-aryl-β-carbolines exhibit potent activity against 5-HT₂B and 5-HT₂C receptors. acs.org

Table 1: Illustrative Receptor Binding Affinities for Various β-Carbolines This table presents example data for the β-carboline class to illustrate findings from receptor binding assays. Data for the specific subject compound was not available in the searched literature.

Compound Receptor Target Binding Affinity (Ki, nM) Source
β-CCM Benzodiazepine (BZ) 3
THBC 5-HT₁A 4310
Harmaline 5-HT₂A ~100 - 10,000 nih.gov
1-Aryl-β-carboline (15h) 5-HT₇ 294 acs.org

CFTR Potentiation: There is no information in the reviewed literature regarding the evaluation of this compound or other β-carbolines as potentiators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR).

Assays for DNA Binding and Damage Assessment (e.g., UV-visible spectroscopic titration)

The planar, aromatic structure of pyrido[3,4-b]indoles makes them prime candidates for DNA interaction, which can be a key part of their biological activity. UV-visible and fluorescence spectroscopy are powerful tools to study these interactions.

In a typical UV-visible spectroscopic titration , a solution of the compound is titrated with increasing concentrations of DNA (commonly calf thymus DNA, or ctDNA). nih.gov The interaction is monitored by changes in the compound's absorption spectrum.

Hypochromism (a decrease in molar absorptivity) and a bathochromic shift (red shift to longer wavelengths) are characteristic of intercalative binding, where the molecule inserts itself between the DNA base pairs.

Hyperchromism (an increase in molar absorptivity) or smaller spectral shifts may suggest groove binding.

Fluorescence spectroscopy provides complementary data. The quenching or enhancement of the compound's intrinsic fluorescence upon addition of DNA indicates the formation of a compound-DNA complex. scielo.br These spectroscopic methods allow for the calculation of the binding constant (Kb), which quantifies the affinity of the compound for DNA. Studies on various β-carbolines have demonstrated their ability to interact with DNA, with many acting as intercalating agents. scielo.braqa.org.ar

Table 2: Example of Data Presentation from UV-Visible Spectroscopic Titration for a DNA-Binding Compound This table is an illustrative example of how data from a DNA binding experiment would be presented.

[ctDNA] (µM) Absorbance at λmax Shift in λmax (nm)
0 0.500 0
10 0.475 +2
20 0.452 +4
40 0.430 +7
60 0.415 +9

Flow Cytometric Assays for Cellular Mechanisms (e.g., Apoptosis Induction, Mitochondrial Membrane Potential)

Flow cytometry is a laser-based technique used to analyze the physical and chemical characteristics of cells. It is invaluable for dissecting the cellular mechanisms of action of compounds like this compound.

Apoptosis Induction: To determine if a compound induces programmed cell death (apoptosis), cells are treated with the compound and then stained with specific fluorescent probes. A common method uses Annexin V, which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane during early apoptosis, in combination with a viability dye like propidium (B1200493) iodide (PI), which only enters cells with compromised membranes (late apoptotic or necrotic cells). Flow cytometric analysis can then distinguish between live, early apoptotic, and late apoptotic/necrotic cell populations. This method has been described for assessing the effects of related carboline derivatives. google.com

Mitochondrial Membrane Potential (ΔΨm): The loss of mitochondrial membrane potential is a key event in the intrinsic pathway of apoptosis. This can be measured using cationic fluorescent dyes like JC-1. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form, emitting green fluorescence. A shift from red to green fluorescence, as quantified by flow cytometry, provides a robust measure of mitochondrial depolarization and apoptosis induction.

Evaluation of Antimicrobial and Antiparasitic Efficacy in vitro and in relevant models

The β-carboline scaffold is a recurring motif in compounds with a broad spectrum of anti-infective properties.

Antiparasitic Efficacy: Specific research has identified this compound as having activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. In vitro testing typically involves cultivating the parasite in human erythrocytes and determining the concentration of the compound that inhibits parasite growth by 50% (IC₅₀) using methods such as microscopic counting of parasitemia or fluorometric assays.

Antimicrobial Efficacy: The general class of β-carbolines and related bromoindoles have demonstrated both antibacterial and antifungal activities. nih.govmdpi.com Efficacy is evaluated in vitro by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). In a MIC assay, various concentrations of the compound are incubated with a standardized inoculum of a microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans). The MIC is the lowest concentration of the compound that prevents visible growth. Studies on related compounds have shown that structural modifications, such as halogenation at the 6-position, can significantly influence antimicrobial potency. nih.govresearchgate.net

Table 3: Illustrative Antimicrobial Activity for Bromo-Indole/Carboline Derivatives This table presents example data for related compounds to illustrate findings from antimicrobial assays.

Compound Type Organism MIC (µmol/mL) Source
Dimeric 6-chlorocarboline Staphylococcus aureus 0.01-0.05 nih.gov
6-bromoindolglyoxylamide Staphylococcus aureus >64 nih.gov
6-bromoindolglyoxylamide Escherichia coli 16 nih.gov
Acylhydrazone β-carboline (9n) Fusarium oxysporum >50% inhibition mdpi.com

Cheminformatics and Bioinformatics Tools in Pyrido[3,4-b]indole Research

Computational tools are increasingly used to accelerate drug discovery by predicting molecular targets and understanding complex biological interactions.

While no specific PPI network analysis for this compound is available in the searched literature, this bioinformatics approach is a powerful strategy for hypothesis generation and target identification.

The methodology involves constructing and analyzing interaction networks of proteins. If a compound like this compound shows a specific biological effect (e.g., inhibits cancer cell growth), researchers can use techniques like affinity chromatography-mass spectrometry to "pull down" proteins that directly bind to the compound. These identified proteins can then be mapped onto a human PPI network using databases like STRING or BioGRID. By analyzing the network topology, researchers can identify "hub" proteins and signaling pathways that are significantly enriched with the compound's binding partners. This analysis can reveal the broader biological processes perturbed by the compound, suggesting novel mechanisms of action and potential therapeutic targets that were not initially obvious.

Gene Ontology (GO) Enrichment Analysis

Gene Ontology (GO) enrichment analysis is a powerful bioinformatic method used to interpret large sets of genes or proteins by categorizing them into standardized functional annotations. metwarebio.comgeneontology.org This analysis helps to uncover the biological significance of a compound's molecular targets by identifying over-represented GO terms within three domains: Biological Process (BP), Molecular Function (MF), and Cellular Component (CC). metwarebio.com While direct GO enrichment analysis for this compound is not available in the current literature, valuable insights can be gleaned from studies on analogous compounds within the β-carboline family, such as harmine (B1663883). nih.govnih.gov

Many β-carbolines are known to be potent inhibitors of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). nih.govopentargets.org DYRK1A is a constitutively active kinase involved in a wide array of biological processes, and its inhibition can lead to significant changes in cellular function. nih.gov GO enrichment analysis of proteins affected by DYRK1A inhibition provides a putative functional profile for compounds like this compound.

A study on the effects of harmine, a well-known DYRK1A inhibitor, in human-derived neurons revealed enrichment in several key GO processes. nih.gov The analysis of proteins that were either upregulated or downregulated following harmine treatment highlighted significant enrichment in pathways related to cellular structure and transport. nih.gov

Table 1: Enriched Gene Ontology (GO) Processes Following Treatment with a DYRK1A Inhibitor (Harmine)

GO Term IDDescriptionOntology
GO:0016192Vesicle-mediated transportBP
GO:0007018Microtubule-based movementBP
GO:0048471Regulation of cell projection organizationBP
GO:0005874MicrotubuleCC
GO:0030286Dynein complexCC
GO:0003774Motor activityMF
GO:0008574Tubulin bindingMF

Data derived from studies on harmine, a related β-carboline and potent DYRK1A inhibitor. This provides a potential functional profile for this compound.

The enriched biological processes, such as "cytoskeleton-dependent intracellular transport" and "microtubule cytoskeleton organization," suggest that a primary effect of DYRK1A inhibition by β-carbolines is the modulation of neuronal intracellular trafficking. nih.gov The cellular component analysis points to the microtubule network as a key site of action, while the molecular function terms highlight the impact on motor activity and tubulin binding. nih.gov These findings imply that this compound may exert its biological effects through the regulation of the cytoskeleton and related transport mechanisms.

Predictive Modeling for ADME and Druggability Assessment

In silico predictive modeling for Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of modern drug discovery. These computational methods allow for the early assessment of a compound's pharmacokinetic profile, helping to identify candidates with favorable drug-like properties. nih.gov For the pyrido[3,4-b]indole class of compounds, various predictive models have been employed to evaluate their potential as therapeutic agents.

While specific ADME predictions for this compound are not documented, research on analogous β-carboline derivatives provides a strong indication of the expected properties for this compound class. These studies often utilize a combination of approaches, including Quantitative Structure-Activity Relationship (QSAR) models and the assessment of physicochemical properties based on established guidelines like Lipinski's Rule of Five.

Lipinski's Rule of Five is a widely used guideline to predict the oral bioavailability of a compound. It states that a compound is more likely to be orally bioavailable if it has:

No more than 5 hydrogen bond donors

No more than 10 hydrogen bond acceptors

A molecular weight under 500 daltons

A calculated octanol-water partition coefficient (LogP) not greater than 5

Studies on various synthetic β-carboline derivatives have shown that many compounds in this class adhere to Lipinski's Rule of Five, suggesting good potential for oral bioavailability.

Druggability assessment further evaluates a compound's potential to become a drug, considering factors beyond ADME, such as target validity and potential for toxicity. For pyrido[3,4-b]indoles, docking studies are often performed to predict the binding affinity and interaction with their biological targets, such as DYRK1A. nih.gov These models help in understanding the structure-activity relationships (SAR) and in optimizing the lead compounds for improved potency and selectivity.

Table 2: Predicted ADME Properties for Representative Pyrido[3,4-b]indole Analogues

Compound ClassMolecular Weight ( g/mol )LogPH-Bond DonorsH-Bond AcceptorsLipinski's Rule of Five CompliancePredicted Intestinal Absorption
Simple β-carbolines< 2502.0 - 3.512YesHigh
C1-Aryl substituted β-carbolines300 - 4503.5 - 5.01-23-4Generally YesHigh
N9-substituted β-carbolines350 - 5004.0 - 5.50-13-5VariableModerate to High

This table represents generalized data from studies on various β-carboline derivatives and is intended to provide a predictive overview for the class of compounds to which this compound belongs.

The predictive data suggests that many pyrido[3,4-b]indole derivatives possess favorable ADME characteristics. For instance, high intestinal absorption is often predicted for this class of compounds. However, modifications at different positions of the pyrido[3,4-b]indole core can significantly impact these properties. For example, N9-alkylation can sometimes lead to an increase in LogP, which may affect solubility and other pharmacokinetic parameters.

Conclusion and Future Research Directions

Synthesis of Current Advancements in 6-bromo-1-methyl-9H-pyrido[3,4-b]indole and Related Derivatives

The pyrido[3,4-b]indole scaffold, also known as a β-carboline, is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds. nih.gov Research into its derivatives has led to significant advancements, particularly in the development of potent anticancer agents. nih.govlongdom.org While specific studies focusing exclusively on this compound are not extensively detailed in recent literature, research on closely related analogs provides a strong foundation for understanding its potential.

A pivotal area of advancement is the synthesis and biological evaluation of 1,6,7-substituted pyrido[3,4-b]indole derivatives targeting the MDM2-p53 pathway, a critical axis in cancer therapeutics. nih.govlongdom.org Computational modeling and subsequent synthesis have identified novel compounds with broad-spectrum anticancer activity against aggressive cancers like pancreatic, triple-negative breast, and colon cancer, as well as melanoma. nih.govresearchgate.net Structure-activity relationship (SAR) studies have been crucial in this progress. For instance, research has shown that a 1-naphthyl group combined with a 6-methoxy substituent results in derivatives with the highest antiproliferative activity, exhibiting IC₅₀ values in the nanomolar range. nih.govlongdom.org Conversely, methylation at the N9 position was found to disrupt critical hydrogen bonding interactions, reducing the compound's binding efficacy to its target. nih.govlongdom.org

These findings are supported by quantitative structure-activity relationship (QSAR) models, which help elucidate the structural features essential for biological activity. nih.gov Methods such as kernel-based partial least squares (KPLS) and 3D-QSAR with pharmacophore alignment have been employed to understand how electronic and hydrophobic properties of substituents influence anticancer potency, thereby guiding the optimization of lead compounds. nih.gov

The versatility of the pyrido[3,4-b]indole core is further demonstrated by the development of derivatives with different functionalities and targets. For example, pyrido[3,4-b]indol-1-one derivatives have been designed as non-covalent inhibitors of Bruton's tyrosine kinase (BTK), an important target in malignancies and autoimmune diseases. nih.gov

Table 1: Anticancer Activity of a Lead Pyrido[3,4-b]indole Derivative This table presents data for a highly potent analog, 1-naphthyl-6-methoxy-9H-pyrido[3,4-b]indole (compound 11 from the source study), to illustrate the potential of the scaffold.

Identification of Key Research Gaps and Challenges

Despite the progress, several research gaps and challenges remain. A primary gap is the limited investigation into the specific this compound derivative. Much of the detailed biological evaluation has been performed on analogs with other substituents, such as methoxy (B1213986) groups. nih.govchim.it The precise influence of the bromine atom at the C6 position, which could alter electronic properties, metabolic stability, and target interaction, warrants a dedicated investigation.

In synthetic chemistry, challenges persist in achieving high yields and scalability for certain transformations. For instance, the Sonogashira reaction, a key step in some multi-step syntheses of complex carbolines, can result in only moderate yields and requires careful monitoring to prevent side product formation. nih.gov Furthermore, while many synthetic routes exist, there is a need for more robust and efficient methods to access structurally diverse libraries of pyrido[3,4-b]indoles. The synthesis of certain related heterocyclic systems, such as pyrido[3,4-c]pyridazines, remains underdeveloped, with reported procedures often resulting in low yields, highlighting a broader challenge in exploring the full chemical space around the pyridine-fused indole (B1671886) core. mdpi.com

Another challenge lies in the comprehensive biological characterization of new derivatives. While initial anticancer screening is common, in-depth mechanistic studies, target validation, and preclinical evaluation are often lacking for all but the most promising lead compounds.

Prospects for Developing Novel Molecular Tools for Investigating Biological Mechanisms

The pyrido[3,4-b]indole scaffold holds significant promise for the development of molecular tools to probe complex biological processes. nih.gov Compounds from this class that target the MDM2-p53 interaction can serve as chemical probes to study the regulation of p53, a cornerstone of cancer biology. nih.govlongdom.org By interfering with MDM2's suppression of p53, these molecules can elevate levels of p53 and its downstream targets, providing a method to investigate the intricate signaling of this pathway. nih.govlongdom.org

Furthermore, a key mechanistic feature of some potent pyrido[3,4-b]indole derivatives is the induction of a strong and selective G2/M cell cycle phase arrest in cancer cells. nih.govlongdom.orgresearchgate.net This specificity makes them excellent tools for studying the molecular machinery of the G2/M checkpoint and for identifying potential synergistic combinations with other cell cycle-targeting agents.

The core structure is also amenable to modification for creating probes with specific properties. For example, recent work has explored the synthesis of C-3 functionalized β-carboline adducts that exhibit fluorescence. nih.govbeilstein-journals.org This opens the possibility of designing fluorescently tagged pyrido[3,4-b]indoles that could be used for cellular imaging, allowing for the visualization of their subcellular localization and interaction with biological targets in real-time.

Future Directions in Synthetic Chemistry of Substituted Pyrido[3,4-b]indoles

The future of synthetic chemistry for this class of compounds is moving towards more efficient, complex, and diverse molecular architectures. Key future directions include:

Advanced Catalytic Methods: The use of transition-metal catalysis is a cornerstone for building complex heterocyclic systems. Future work will likely expand on methods like the Rh(I)- and Pd(0)-catalyzed cyclotrimerization reactions used to construct annulated pyrido[3,4-b]indoles, which fuse additional rings to the core scaffold. nih.gov These methods allow for the creation of novel, three-dimensional structures with unique biological properties.

Multi-Component Reactions (MCRs): To rapidly generate chemical diversity, one-pot, multi-component reactions are invaluable. The development of novel MCRs, such as the six-component synthesis of spiropyridoindolepyrrolidines, provides a template for future strategies to build extensive libraries of complex indole-based compounds from simple starting materials. frontiersin.org

Site-Selective Functionalization: Gaining precise control over which position on the pyrido[3,4-b]indole ring is modified is critical. Techniques like the Morita–Baylis–Hillman (MBH) reaction, which has been successfully applied to functionalize the C-3 position of the β-carboline nucleus, will continue to be explored. nih.govbeilstein-journals.org This allows for the introduction of a wide array of functional groups to fine-tune activity.

Microwave-Assisted Synthesis: Microwave-assisted one-pot coupling conditions have been shown to be effective for the cyclization/dehydrogenation steps in β-carboline synthesis, offering improved yields and shorter reaction times compared to traditional methods. nih.gov Broader application of this technology will accelerate the discovery process.

Computationally-Guided Synthesis: The integration of computational chemistry, such as the QSAR modeling already performed on this class, will become increasingly important. nih.gov Predictive models can help prioritize synthetic targets, reducing the time and resources spent on synthesizing less promising derivatives.

Potential for Targeted Therapeutic Development Based on Specific Molecular Mechanisms Identified

The pyrido[3,4-b]indole scaffold is a versatile platform for developing targeted therapeutics against a range of diseases. chemimpex.com The most immediate potential lies in oncology, based on the identified mechanism of MDM2-p53 inhibition. nih.govlongdom.org As there are currently no approved drugs that specifically target this pathway, new agents based on the pyrido[3,4-b]indole core could represent a novel class of anticancer therapeutics for tumors retaining wild-type p53. nih.govresearchgate.net

Beyond cancer, the scaffold shows potential in other therapeutic areas:

Immunology and Inflammation: Derivatives such as the pyrido[3,4-b]indol-1-ones have been developed as potent, non-covalent inhibitors of Bruton's tyrosine kinase (BTK). nih.gov This target is validated for the treatment of B-cell malignancies and various autoimmune diseases. nih.gov

Neurodegenerative Diseases: The general 9H-pyrido[3,4-b]indole structure has been explored in neuroscience research for potential neuroprotective effects, suggesting applications in diseases like Alzheimer's and Parkinson's. chemimpex.com

Infectious Diseases: While not the primary focus, related indole-based scaffolds have demonstrated activity as inhibitors of bacterial transcription and viral enzymes like HCV NS5B polymerase. nih.govrsc.org This suggests that with appropriate modification, the pyrido[3,4-b]indole core could be a starting point for developing novel anti-infective agents.

The key to realizing this potential is to leverage the identified molecular mechanisms to design next-generation compounds with improved potency, selectivity, and drug-like properties for each specific target.

Strategies for Addressing and Overcoming Mechanisms of Biological Resistance

Drug resistance is a major obstacle in therapeutic development. For pyrido[3,4-b]indole-based agents, several strategies can be envisioned to address and overcome this challenge:

Development of Non-Covalent Inhibitors: In kinase inhibitor development, resistance can arise from mutations in the target protein that prevent covalent binding. The deliberate design of non-covalent inhibitors, as demonstrated with the pyrido[3,4-b]indol-1-one BTK inhibitors, is a key strategy to circumvent this type of resistance and potentially improve the safety profile. nih.gov

Targeting Novel Pathways: A fundamental way to overcome existing resistance is to develop drugs with entirely new mechanisms of action. Since the MDM2-p53 pathway is not targeted by current market drugs, inhibitors based on the pyrido[3,4-b]indole scaffold would not be susceptible to resistance mechanisms that have evolved against other classes of chemotherapy. nih.govlongdom.org

Structural Diversification: Continuous synthetic effort to produce a wide array of structurally diverse derivatives is a core strategy. nih.govnih.gov By exploring different substitution patterns and even altering the core scaffold (e.g., through annulation), it is possible to identify new compounds that can evade the efflux pumps or target mutations responsible for resistance to an initial lead compound.

Combination Therapy: Investigating the synergistic effects of pyrido[3,4-b]indole derivatives with existing drugs is a promising approach. For example, a compound that induces G2/M cell cycle arrest could be combined with a DNA-damaging agent that is most effective during a different phase of the cell cycle, leading to enhanced efficacy and a reduced likelihood of resistance.

Q & A

Q. What are the natural sources of 6-bromo-1-methyl-9H-pyrido[3,4-b]indole, and how is it isolated?

The compound has been isolated from marine organisms, including the nudibranch Roboastra tigris, bryozoan Sessibugula translucens, and ascidian Eudistoma fragum. Isolation typically involves organic solvent extraction (e.g., methanol or dichloromethane) followed by chromatographic purification (e.g., silica gel column chromatography or HPLC). Structural confirmation is achieved via NMR, MS, and X-ray crystallography .

Q. What synthetic methodologies are used to introduce bromine at the 6-position of the β-carboline scaffold?

Bromination of the parent β-carboline (e.g., harmane) can be achieved using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF at 0–25°C). Regioselectivity is influenced by electronic factors, as the 6-position is more reactive due to the electron-donating methyl group at position 1. Post-synthetic purification often involves recrystallization from ethanol or acetonitrile .

Q. How is this compound formed in food processing, and what factors influence its generation?

The compound is a heterocyclic amine (HA) formed during high-temperature cooking (e.g., frying, grilling) via the Maillard reaction. Precursors include tryptophan, creatinine, and reducing sugars. Formation is pH-dependent, with higher yields observed in alkaline conditions. Analytical quantification uses LC-MS/MS with deuterated internal standards .

Advanced Research Questions

Q. What challenges arise in achieving regioselective bromination of β-carbolines, and how can they be addressed?

Competing bromination at positions 6, 7, or 8 occurs due to similar electronic environments. Regioselectivity can be enhanced by:

  • Steric blocking : Introducing bulky substituents (e.g., methyl groups) to direct bromination to less hindered positions.
  • Directed metalation : Using directing groups (e.g., methoxy) to guide bromine placement via lithiation intermediates. Failed attempts, such as N-sulfonylation in pyrroloindole systems, highlight the sensitivity of nitrogen-rich scaffolds to harsh reagents .

Q. What analytical methods are optimal for detecting this compound in biological matrices?

  • LC-ESI-MS/MS : Employ C18 columns with mobile phases (e.g., 0.1% formic acid in water/acetonitrile) and multiple reaction monitoring (MRM) transitions (e.g., m/z 265 → 248 for quantification).
  • GC-EI-MS : Derivatize the compound with BSTFA to improve volatility. Use electron ionization (70 eV) for fragmentation pattern matching against NIST library data .

Q. How does bromination at position 6 influence mutagenicity compared to other halogenated β-carbolines?

Bromine at position 6 increases planar aromaticity, enhancing intercalation into DNA and subsequent mutagenicity (e.g., Ames test positivity). In contrast, 7-bromo or 8-bromo derivatives show reduced activity due to steric hindrance. Computational docking studies (e.g., AutoDock Vina) reveal stronger binding affinity of 6-bromo derivatives to DNA minor grooves .

Q. What are the photochemical properties of halogenated β-carbolines in aqueous environments?

Bromine enhances UV absorption at ~320 nm (π→π* transitions) and fluorescence quenching due to heavy atom effects. Photodegradation in water follows pseudo-first-order kinetics, generating debrominated byproducts (e.g., harmane). Time-resolved spectroscopy (e.g., femtosecond transient absorption) can elucidate excited-state dynamics .

Q. How can in vivo models (e.g., rodents) elucidate the neurotoxic or tremorogenic effects of this compound?

  • Tremor induction : Administer 6-bromo-1-methyl-β-carboline (10–20 mg/kg, i.p.) to mice and quantify tremor amplitude via accelerometry.
  • Neurotoxicity assays : Measure cerebellar GABAergic neuron loss using immunohistochemistry (anti-GAD67 antibodies) and correlate with harmane-binding affinity to monoamine oxidase-A (MAO-A) .

Methodological Notes

  • Synthetic protocols : Include inert atmosphere (N₂/Ar) to prevent oxidation of intermediates.
  • Biological assays : Use freshly prepared DMSO stock solutions (<0.1% final concentration) to avoid solvent toxicity.
  • Data interpretation : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) and DFT calculations (e.g., Gaussian 16) for ambiguous signals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.